Ethyl 3-oxopiperidine-4-carboxylate
Overview
Description
Ethyl 3-oxopiperidine-4-carboxylate is an organic compound with the molecular formula C8H13NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxopiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with piperidine under acidic conditions, followed by oxidation to introduce the keto group at the 3-position. Another method includes the reaction of ethyl 4-piperidone-3-carboxylate with ethyl chloroformate in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process typically includes steps such as esterification, cyclization, and oxidation, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-oxopiperidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 3-oxopiperidine-4-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to provide insights into enzyme activity and specificity. In medicinal chemistry, it can interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-oxopiperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a benzyl group at the 1-position, which can influence its reactivity and applications.
Ethyl 4-oxopiperidine-1-carboxylate:
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
ethyl 3-oxopiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXNWTGYAKMATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388518 | |
Record name | Ethyl 3-oxopiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70637-75-1 | |
Record name | Ethyl 3-oxopiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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